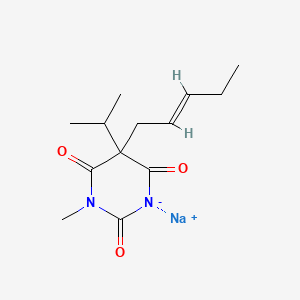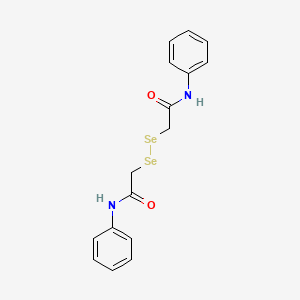
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one is a complex organic compound with a unique structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation to introduce the tetramethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are studied for their ability to modulate specific biological pathways and their potential use in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in organic electronics and optoelectronics.
作用機序
The mechanism of action of (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- (4aR,9aR)-4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- (4aR,9aR)-8,8-Dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid
Uniqueness
Compared to similar compounds, (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one stands out due to its unique tetramethyl substitution pattern and its specific stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
64884-70-4 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
(4aR,9aR)-4,4,4a,9-tetramethyl-3,9a-dihydro-1H-carbazol-2-one |
InChI |
InChI=1S/C16H21NO/c1-15(2)10-11(18)9-14-16(15,3)12-7-5-6-8-13(12)17(14)4/h5-8,14H,9-10H2,1-4H3/t14-,16-/m1/s1 |
InChIキー |
YOKIIYBFRQMVDZ-GDBMZVCRSA-N |
異性体SMILES |
C[C@@]12[C@@H](CC(=O)CC1(C)C)N(C3=CC=CC=C23)C |
正規SMILES |
CC1(CC(=O)CC2C1(C3=CC=CC=C3N2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
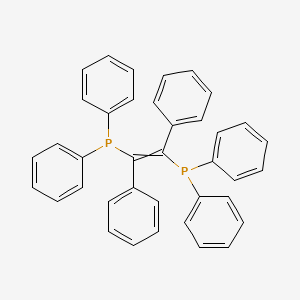
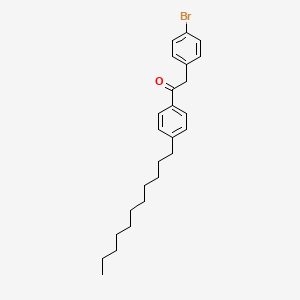


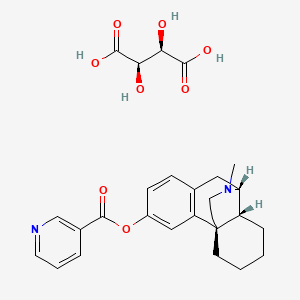

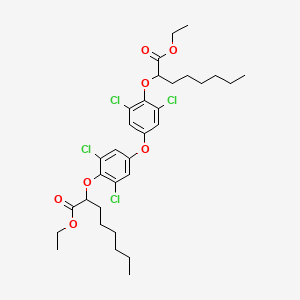
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
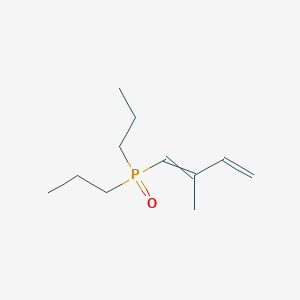
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

